molecular formula C23H24N2O2 B2728228 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 331235-99-5

1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol

Cat. No. B2728228
CAS RN: 331235-99-5
M. Wt: 360.457
InChI Key: WEWPDXRINZALQO-UHFFFAOYSA-N
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Description

The compound “1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol” is an organic compound that contains a carbazole unit, an ethoxyphenyl group, and a propanol group. Carbazoles are a class of organic compounds that are known for their high thermal stability and photoconductivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a carbazole unit, an ethoxyphenyl group, and a propanol group. The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .

Scientific Research Applications

Antifungal and Antibacterial Agents

Carbazole derivatives have been explored for their potential as antifungal and antibacterial agents. For instance, the design and synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have demonstrated potent antifungal activity against various pathogenic fungal strains, showcasing the versatility of carbazole-based compounds in developing new antifungal agents. This highlights the compound's role in contributing to the creation of molecules with significant antifungal and antibacterial properties (Rad et al., 2016).

Pharmaceutical Profiles and Drug Synthesis

Carvedilol, a molecule closely related to the compound , serves as a β1-, β2-, and α1-adrenoreceptor blocker with antioxidant and antiproliferative effects. The profile of Carvedilol, including its synthesis and pharmacokinetics, underscores the importance of carbazole derivatives in the pharmaceutical industry, particularly in the treatment of cardiovascular diseases (Beattie et al., 2013).

Radical Scavenging Activity

Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity. The incorporation of carbazole with different aminophenols leads to compounds that exhibit significant antioxidant properties. This application is critical in the context of developing therapeutic agents that can mitigate oxidative stress-related diseases (Naik et al., 2010).

Neurogenesis

Certain carbazole derivatives have been identified to promote neurogenesis, indicating the potential therapeutic application of these compounds in neurological disorders. The ability to induce final cell division in neural stem cells suggests that carbazole-based molecules could contribute to neuroregenerative medicine, offering avenues for treating conditions like neurodegeneration (Shin et al., 2015).

Corrosion Inhibition

In the field of materials science, carbazole derivatives have been synthesized as corrosion inhibitors, demonstrating the compound's versatility not only in biological applications but also in protecting metals against corrosion. This reflects the broad utility of carbazole-based compounds beyond pharmaceuticals, encompassing applications in industrial materials (Srivastava et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many carbazole-based compounds are used in the field of organic electronics due to their semiconducting properties .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Carbazole-based compounds are of significant interest in the field of organic electronics, so it’s possible that future research could explore the use of this compound in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) .

properties

IUPAC Name

1-carbazol-9-yl-3-(4-ethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,24,26H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWPDXRINZALQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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